1-(Diphenylmethyl)-3-methylazetidine-3-carboxylic acid 1-(Diphenylmethyl)-3-methylazetidine-3-carboxylic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC16479131
InChI: InChI=1S/C18H19NO2/c1-18(17(20)21)12-19(13-18)16(14-8-4-2-5-9-14)15-10-6-3-7-11-15/h2-11,16H,12-13H2,1H3,(H,20,21)
SMILES:
Molecular Formula: C18H19NO2
Molecular Weight: 281.3 g/mol

1-(Diphenylmethyl)-3-methylazetidine-3-carboxylic acid

CAS No.:

Cat. No.: VC16479131

Molecular Formula: C18H19NO2

Molecular Weight: 281.3 g/mol

* For research use only. Not for human or veterinary use.

1-(Diphenylmethyl)-3-methylazetidine-3-carboxylic acid -

Specification

Molecular Formula C18H19NO2
Molecular Weight 281.3 g/mol
IUPAC Name 1-benzhydryl-3-methylazetidine-3-carboxylic acid
Standard InChI InChI=1S/C18H19NO2/c1-18(17(20)21)12-19(13-18)16(14-8-4-2-5-9-14)15-10-6-3-7-11-15/h2-11,16H,12-13H2,1H3,(H,20,21)
Standard InChI Key KHRGMBYFRLXWKK-UHFFFAOYSA-N
Canonical SMILES CC1(CN(C1)C(C2=CC=CC=C2)C3=CC=CC=C3)C(=O)O

Introduction

Chemical Identity and Structural Features

Molecular and Structural Characteristics

1-(Diphenylmethyl)-3-methylazetidine-3-carboxylic acid belongs to the azetidine class of four-membered nitrogen-containing heterocycles. The compound’s structure includes:

  • A diphenylmethyl group (C<sub>6</sub>H<sub>5</sub>)<sub>2</sub>CH– attached to the azetidine nitrogen.

  • A methyl group (–CH<sub>3</sub>) at the 3-position of the azetidine ring.

  • A carboxylic acid moiety (–COOH) at the 3-position, enabling further functionalization.

The presence of the diphenylmethyl group enhances steric bulk, potentially influencing the compound’s binding affinity in pharmaceutical targets. The methyl and carboxylic acid groups contribute to its solubility profile and reactivity in synthetic pathways .

Table 1: Key Chemical Identifiers

PropertyValue
CAS Number2231673-50-8
Molecular FormulaC<sub>18</sub>H<sub>19</sub>NO<sub>2</sub>
Molecular Weight281.35 g/mol
Purity (HPLC)≥97%
SupplierMolCore BioPharmatech

Synthetic Methodologies

Table 2: Representative Reaction Conditions for Analogous Compounds

StepReagents/ConditionsYield
Ester reductionLiAlH<sub>4</sub>, THF, 0°C, 3.5 h100%
Carboxylic acid formationNaOH, H<sub>2</sub>O, 0°C, 20 min100%

Physicochemical Properties

Spectroscopic Characterization

  • <sup>1</sup>H NMR: Expected signals include aromatic protons (δ 7.2–7.5 ppm), methyl groups (δ 1.2–1.5 ppm), and azetidine ring protons (δ 3.0–4.0 ppm).

  • IR Spectroscopy: Stretching vibrations for –COOH (≈1700 cm<sup>-1</sup>) and C–N (≈1200 cm<sup>-1</sup>) .

Pharmaceutical Applications

Role as an API Intermediate

1-(Diphenylmethyl)-3-methylazetidine-3-carboxylic acid is utilized in the synthesis of:

  • Neurological agents: Azetidines are explored for modulating neurotransmitter receptors.

  • Anti-inflammatory drugs: The carboxylic acid group enables conjugation with bioactive scaffolds.

MolCore BioPharmatech emphasizes its use in high-purity API intermediates, certified under ISO quality standards .

HazardPrecautionary Measure
Skin irritationAvoid direct contact
Eye exposureImmediate flushing with water

Future Research Directions

Opportunities for Derivative Synthesis

  • Peptide conjugates: Leveraging the carboxylic acid group for amide bond formation.

  • Metal-organic frameworks (MOFs): Exploring azetidine-based ligands for catalysis.

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